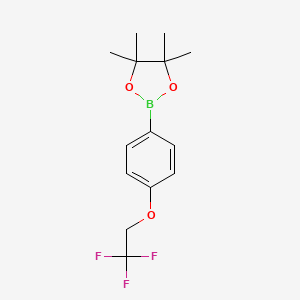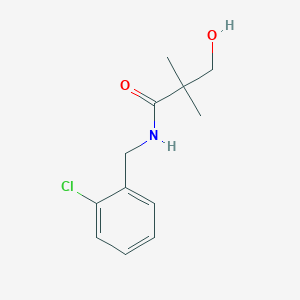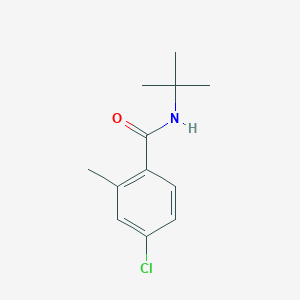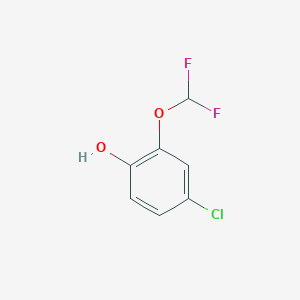
4-Chloro-2-(difluoromethoxy)phenol
Übersicht
Beschreibung
“4-Chloro-2-(difluoromethoxy)phenol” is a chemical compound with the molecular formula C7H5ClF2O2 . It is a white or colorless to yellow to brown solid or semi-solid or liquid .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(difluoromethoxy)phenol” consists of a phenol group with a chlorine atom and a difluoromethoxy group attached to the phenol ring .
Physical And Chemical Properties Analysis
“4-Chloro-2-(difluoromethoxy)phenol” is a white or colorless to yellow to brown solid or semi-solid or liquid . It has a molecular weight of 194.56 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis Using Fluoroform : Fluoroform, a non-ozone-depleting and non-toxic gas, is utilized as a difluorocarbene source to convert phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. This process is executed at moderate temperatures and atmospheric pressure, producing moderate to good yields (Thomoson & Dolbier, 2013).
Electrochemical Oxidation of Triclosan : The study explores the formation of chlorinated compounds during the electro-oxidation of aqueous Triclosan samples, a persistent organic pollutant. This research aims to understand the toxicity and environmental impact of such processes (Solá-Gutiérrez et al., 2019).
Phosphitylation Reagent in Lignin Analysis : The compound is used as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins, providing excellent resolution of phenolic hydroxyl environments (Granata & Argyropoulos, 1995).
Role in Anomalous Reimer-Tiemann Reaction : In this chemical reaction, phenol reacts only at the oxygen site, leading to questions about the mechanism of the Reimer-Tiemann reaction (Langlois, 1991).
Oxidative Transformation by Manganese Oxides : This research investigates the rapid oxidation of triclosan and chlorophene by manganese oxides, yielding Mn(II) ions and studying the reactivity and formation of oxidation products (Zhang & Huang, 2003).
Environmental and Biological Implications
Cl···π Interactions in Molecular Structures : The study examines the effect of Cl···π interactions on the conformations of certain chloro-substituted phthalonitriles, revealing insights into molecular interactions (Hori et al., 2011).
Adsorption Studies on Activated Carbon Fibers : The adsorption of various substituted phenols, including chlorophenols, on activated carbon fibers is explored, offering insights into environmental cleanup technologies (Liu et al., 2010).
O-H Bond Dissociation Energies and Proton Affinities : This study examines the O-H bond dissociation enthalpies and proton affinities of substituted phenols, contributing to understanding their reactivity and stability (Chandra & Uchimaru, 2002).
Formation of Chlorinated Organics in Water Treatment : This research assesses the reaction of triclosan with free chlorine under water treatment conditions, contributing to our understanding of chloroform and chlorinated organic formation during water treatment processes (Rule et al., 2005).
Sequestration by Aquatic Plants : The study uses NMR to identify and quantify contaminants and their metabolites in plants, exploring the environmental fate of chlorinated phenols (Tront & Saunders, 2007).
Eigenschaften
IUPAC Name |
4-chloro-2-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXULNQDTMIWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethoxy)phenol | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


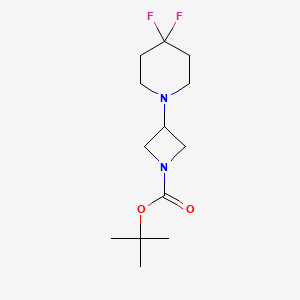
![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
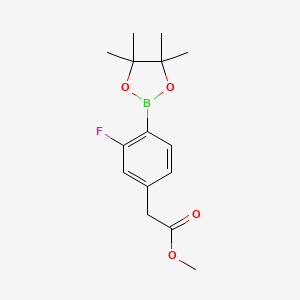
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1398018.png)
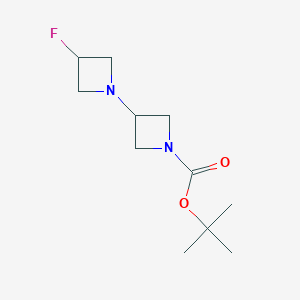
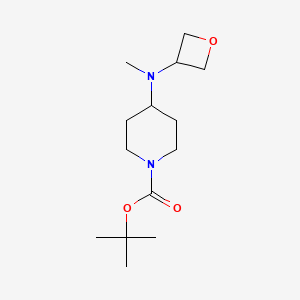
![3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid](/img/structure/B1398024.png)
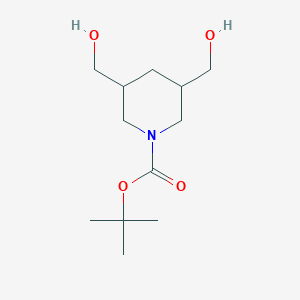
![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole](/img/structure/B1398032.png)
